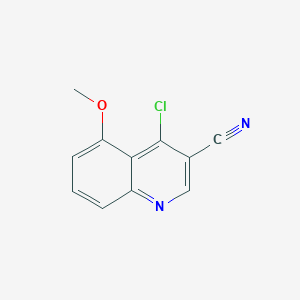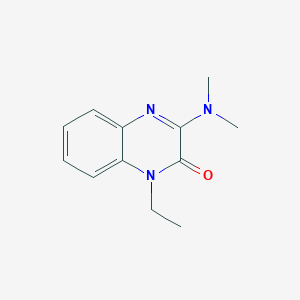
1-((8-Hydroxyquinolin-2-yl)methyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((8-Hydroxyquinolin-2-yl)methyl)guanidine is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities
Preparation Methods
The synthesis of 1-((8-Hydroxyquinolin-2-yl)methyl)guanidine typically involves the condensation of 8-hydroxyquinoline derivatives with guanidine. One common method is the reaction of 8-hydroxyquinoline with chloromethyl derivatives, followed by the introduction of guanidine under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-((8-Hydroxyquinolin-2-yl)methyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((8-Hydroxyquinolin-2-yl)methyl)guanidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and anticancer properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the development of corrosion inhibitors and other industrial applications.
Mechanism of Action
The mechanism of action of 1-((8-Hydroxyquinolin-2-yl)methyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The 8-hydroxyquinoline moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit enzyme activity or disrupt cellular processes, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar compounds include other 8-hydroxyquinoline derivatives such as:
8-Hydroxyquinoline: Known for its antimicrobial and chelating properties.
5-Nitro-8-hydroxyquinoline: Exhibits enhanced antimicrobial activity.
8-Hydroxyquinoline-5-sulfonic acid: Used in analytical chemistry for metal ion detection
Properties
CAS No. |
648896-22-4 |
|---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-[(8-hydroxyquinolin-2-yl)methyl]guanidine |
InChI |
InChI=1S/C11H12N4O/c12-11(13)14-6-8-5-4-7-2-1-3-9(16)10(7)15-8/h1-5,16H,6H2,(H4,12,13,14) |
InChI Key |
ZWLPCVWAMBEYRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)






![4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione](/img/structure/B11887413.png)




![4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11887446.png)
